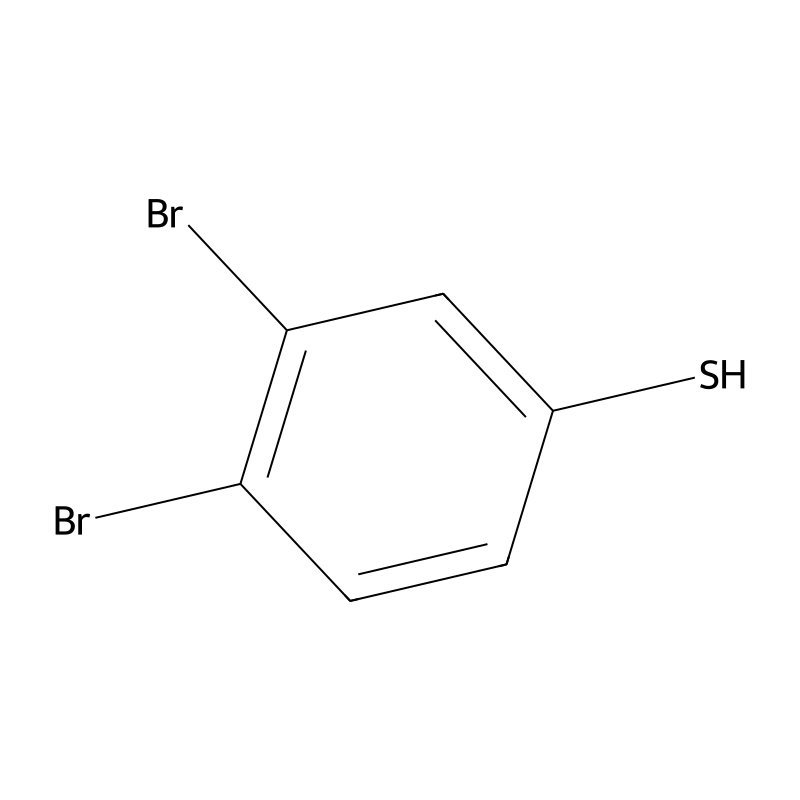

3,4-Dibromobenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

3,4-Dibromobenzenethiol is an aromatic thiol, a molecule with a thiol group (S-H) attached to a benzene ring with bromine atoms at the 3 and 4 positions. While not as common as some other aromatic thiols, 3,4-Dibromobenzenethiol can be synthesized through various methods documented in scientific literature. These methods typically involve the bromination of a precursor molecule, such as 3,4-dimercaptodbenzene or 4-bromothiophenol [, ].

Potential Applications

Due to its specific functional groups, 3,4-Dibromobenzenethiol holds potential for various research applications. Here are some areas where it might be explored:

Intermediate in Organic Synthesis

The presence of both a thiol group and bromo atoms makes 3,4-Dibromobenzenethiol a potential intermediate for further organic synthesis. The thiol group can be used for coupling reactions to create more complex molecules, while the bromo atoms can be reactive sites for substitution reactions [].

Functional Materials

Aromatic thiols with bromo substituents have been explored for their potential use in the development of functional materials. These materials could have applications in areas like organic electronics or optoelectronics due to their electrical and light-harvesting properties [, ].

Bioconjugation

The thiol group can be used to link 3,4-Dibromobenzenethiol to biomolecules like proteins or peptides. This could be useful for studies in biology or medicine, such as creating targeted drug delivery systems [].

3,4-Dibromobenzenethiol is an aromatic compound characterized by the presence of two bromine atoms and a thiol group (-SH) attached to a benzene ring. Its molecular formula is CHBrS, and it has a molecular weight of approximately 251.97 g/mol. The compound is notable for its potential applications in organic synthesis and materials science due to the reactivity of both the bromine atoms and the thiol group.

- Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The bromine atoms can be reduced to form corresponding hydrogenated derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or alkoxides, leading to the formation of different derivatives .

These reactions highlight the compound's versatility as a building block in organic chemistry.

Research into the biological activity of 3,4-dibromobenzenethiol indicates potential antimicrobial properties. Compounds with thiol groups are often investigated for their ability to interact with biological macromolecules, potentially leading to therapeutic applications. Additionally, the bromine substituents may enhance biological activity by influencing the compound's reactivity and interaction with cellular targets .

3,4-Dibromobenzenethiol can be synthesized through several methods:

- Bromination of Benzene Thiol: This method involves the bromination of benzene thiol in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs in an inert solvent at low temperatures to ensure selectivity at the 3 and 4 positions on the benzene ring.

- Electrophilic Aromatic Substitution: This approach utilizes electrophilic substitution reactions where bromine acts as an electrophile that substitutes hydrogen atoms on the benzene ring. The presence of electron-withdrawing groups can enhance the reactivity towards electrophilic substitution .

3,4-Dibromobenzenethiol finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.

- Material Science: The compound is used in developing specialty chemicals and materials with unique properties due to its functional groups.

- Pharmaceuticals: Investigated for potential use in drug development, particularly as a pharmacophore in medicinal chemistry .

Studies on interaction mechanisms involving 3,4-dibromobenzenethiol have shown that its thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may alter the activity of these biomolecules, suggesting potential applications in drug design and development. Furthermore, its bromine substituents may influence binding affinity and selectivity towards specific molecular targets .

Several compounds are structurally similar to 3,4-dibromobenzenethiol, each with unique properties:

| Compound Name | Key Differences |

|---|---|

| 2,4-Dibromo-3-methylbenzenethiol | Contains a methyl group instead of a bromine atom |

| 2,4-Dibromo-3-trifluoromethylbenzenethiol | Has a trifluoromethyl group instead of a thiol group |

| 2,4-Dichloro-3-trifluoromethylbenzenethiol | Contains chlorine atoms instead of bromine |

Uniqueness

3,4-Dibromobenzenethiol is unique due to its combination of two bromine atoms and a thiol group on the benzene ring, which enhances its reactivity compared to similar compounds lacking these features. This distinct structure allows for versatile applications in both synthetic chemistry and potential biological interactions .